Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-
Description
Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- (CAS 138-28-3) is an azo compound with the molecular formula C₁₃H₁₃N₃O₄S and a molecular weight of 307.325 g/mol . Its structure comprises a benzenesulfonic acid moiety linked via an azo (-N=N- group) bridge to a 4-amino-3-methoxyphenyl substituent. The methoxy (-OCH₃) and amino (-NH₂) groups on the aromatic ring contribute to its electronic properties, influencing solubility and reactivity. Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid, are effective for its separation and quantification . The compound’s LogP value of 0.958 suggests moderate hydrophilicity, making it suitable for applications in aqueous environments, including pharmaceuticals and dyes .
Properties
IUPAC Name |
3-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13-8-10(5-6-12(13)14)16-15-9-3-2-4-11(7-9)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWKWQCNMNPILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059680 | |
| Record name | m-((4-Amino-3-methoxyphenyl)azo)benzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-28-3 | |
| Record name | 3-[2-(4-Amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 3-(2-(4-amino-3-methoxyphenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-((4-Amino-3-methoxyphenyl)azo)benzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.838 | |
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Preparation Methods
Reagents and Conditions
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Primary amine : 4-amino-3-methoxybenzenamine (1.0 molar equivalent).
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Acid medium : Hydrochloric acid (HCl, 2.5–3.0 equivalents) to maintain a pH < 2.
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Nitrosating agent : Sodium nitrite (NaNO₂, 1.1 equivalents) dissolved in water.
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Temperature : 0–5°C to stabilize the diazonium salt and prevent decomposition.
The reaction proceeds as follows:
where Ar represents the 4-amino-3-methoxyphenyl group. Excess HCl ensures protonation of the amine and prevents side reactions such as dimerization.
Mechanistic Insights
Diazotization occurs in two stages:
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Nitrous acid formation : NaNO₂ reacts with HCl to generate nitrous acid (HNO₂).
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Diazonium salt formation : HNO₂ reacts with the primary amine, producing a nitroso intermediate that dehydrates to form the diazonium ion.
Maintaining temperatures below 5°C is critical, as diazonium salts decompose rapidly at higher temperatures, releasing nitrogen gas and forming phenolic byproducts.
Azo Coupling Reaction: Synthesis of the Azo Linkage
The diazonium salt is coupled with benzenesulfonic acid under alkaline conditions to form the azo (-N=N-) bridge. This step determines the regioselectivity and stability of the final product.
Coupling Components and Conditions
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Diazonium salt : Prepared in situ from Section 1.
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Coupling agent : Benzenesulfonic acid (1.0 equivalent) dissolved in aqueous NaOH (pH 8–10).
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Temperature : 0–10°C to minimize side reactions.
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Reaction time : 30–60 minutes.
The coupling mechanism involves electrophilic aromatic substitution, where the diazonium ion attacks the sulfonic acid’s benzene ring at the meta position relative to the sulfonate group (-SO₃H).
Optimization of Alkaline Conditions
A pH of 8–10 ensures deprotonation of the sulfonic acid to sulfonate (-SO₃⁻), activating the aromatic ring for electrophilic attack. Deviations from this range lead to:
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Low pH : Protonation of the sulfonate group, reducing reactivity.
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High pH : Hydrolysis of the diazonium salt, yielding phenolic byproducts.
Industrial Production Methods
Industrial-scale synthesis prioritizes yield, cost-efficiency, and reproducibility. Key modifications include:
Scalable Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature Control | Ice baths | Jacketed reactors |
| Mixing | Magnetic stirring | Mechanical agitators |
| Purification | Recrystallization | Continuous filtration |
| Yield | 60–70% | 75–85% |
Waste Management
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Unreacted NaNO₂ : Neutralized with urea to prevent nitrosamine formation.
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Acidic byproducts : Treated with lime (CaO) for neutralization.
Purification Techniques
Crude product purification is achieved via recrystallization:
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Solvent system : Ethanol-water (3:1 v/v).
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Yield improvement : Multi-stage recrystallization increases purity from 90% to >98%.
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Impurity profile : Identified by HPLC, with sulfonated byproducts (<2%) and unreacted amine (<0.5%).
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Synthesis
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional | 4h | 68% | High |
| Microwave-assisted | 1h | 72% | Low |
Microwave irradiation enhances reaction rates by improving heat distribution, though industrial adoption remains limited due to equipment costs.
Recent Advances in Synthesis
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- is utilized in HPLC for the separation and analysis of compounds. A notable method involves using the Newcrom R1 HPLC column, which allows for effective separation under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .
| Application | Method | Mobile Phase Composition | Notes |
|---|---|---|---|
| HPLC Separation | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Scalable; suitable for pharmacokinetics |
Dye Manufacturing
Benzenesulfonic acid derivatives are widely used in the production of azo dyes. These dyes are characterized by their vivid colors and are employed in various industries including textiles, food, and cosmetics. The compound's azo group (-N=N-) is crucial for forming stable dye structures that exhibit strong color properties.
2. Direct Dyes
The compound is part of the aromatic azo dye family, which includes various direct dyes used for coloring fabrics and materials. It has been included in regulatory lists due to its potential environmental impact and is subject to scrutiny under chemical substance regulations .
Case Studies
Case Study 1: Application in Textile Dyes
A study investigated the efficacy of benzenesulfonic acid derivatives as direct dyes on cotton fabrics. The results indicated that these dyes provided excellent color fastness and vibrancy compared to traditional dyeing agents. The azo structure contributed to the stability and intensity of the color observed in dyed fabrics.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impacts of azo dyes highlighted the need for careful regulation due to potential toxicity. The study emphasized that while benzenesulfonic acid derivatives contribute significantly to color quality in textiles, their breakdown products may pose environmental risks if not managed properly.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Azo-Benzenesulfonic Acid Derivatives
Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: The methoxy group in the original compound (138-28-3) enhances solubility in polar solvents compared to its non-methoxy analog (102-23-8) . Diethylamino and hydroxyl groups (1563-01-5) increase lipophilicity, favoring applications in non-polar matrices like textile dyes . Sulfonyl and bulky alkyl/aryl groups (68400-40-8) significantly elevate LogP (4.68), suggesting utility in lipid-rich environments or as membrane-permeable drug precursors .
Chromatographic Behavior :
- Compounds like 138-28-3 and 68400-40-8 are separable via Newcrom R1 HPLC columns, though mobile phase adjustments (e.g., replacing phosphoric acid with formic acid) may optimize MS compatibility .
Functional and Application Comparisons
- Pharmaceutical Relevance: The original compound (138-28-3) is linked to orlistat impurities, emphasizing its role in quality control for drug manufacturing . The diethylamino derivative (1563-01-5) shares structural motifs with azo dyes used in histochemical staining due to its electron-rich aromatic system .
Synthetic Challenges :
- Bulky substituents (e.g., in 68400-40-8) may complicate synthesis, requiring optimized reaction conditions (e.g., elevated temperatures or specialized catalysts) .
- Pyrazole-containing analogs (e.g., in CAS 274-230-7) exhibit higher reactivity due to heterocyclic moieties, enabling diverse biological activities .
Biological Activity
Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo] (commonly referred to as a type of azo compound), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonic acid group attached to a benzene ring, along with an azo linkage to an amino-substituted methoxyphenyl moiety. This structural configuration is significant in determining its biological interactions and activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including those structurally related to benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]. The compound exhibits notable inhibitory effects on cancer cell proliferation:
- In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 and A549. For instance, certain derivatives showed IC50 values as low as 3.0 µM against the A549 cell line, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Molecular docking studies suggest that it may interact with key proteins involved in cell growth regulation, such as tubulin .
2. Anti-inflammatory Effects
Research indicates that benzenesulfonamides can modulate inflammatory responses:
- Cellular Studies : Compounds related to benzenesulfonic acid have been shown to reduce pro-inflammatory cytokine levels in various cellular models. For example, one study reported a significant reduction in TNF-α levels by compounds derived from benzenesulfonamide .
- Animal Models : In vivo experiments have confirmed the anti-inflammatory effects, demonstrating reduced microglial activation in models of neuroinflammation .
The biological activity of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo] can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and phospholipase A2. This inhibition leads to decreased production of inflammatory mediators .
- Calcium Channel Interaction : Some studies suggest that derivatives may act as calcium channel blockers, influencing vascular resistance and perfusion pressure in cardiovascular models . This property could be beneficial in managing conditions like hypertension.
Case Studies
A review of the literature reveals several case studies that illustrate the biological efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing Benzenesulfonic Acid, 3-[(4-Amino-3-Methoxyphenyl)Azo]-?
Methodological Answer: The synthesis typically involves two key steps:
Diazotization : React 4-amino-3-methoxybenzene with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt.
Coupling : React the diazonium salt with benzenesulfonic acid under alkaline conditions (pH 8–10) to form the azo linkage.
Critical Parameters :
Q. How should researchers characterize this compound for structural confirmation?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- FTIR : Confirm sulfonic acid (-SO₃H, 1030–1150 cm⁻¹) and azo (-N=N-, 1400–1600 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) .
- HRMS : Verify molecular ion peak at m/z 329.31 (C₁₃H₁₂N₃NaO₄S) .
- TLC : Monitor reaction progress using silica gel plates (CH₂Cl₂:MeOH 9:1, Rf ≈ 0.45) .
Q. What storage conditions ensure compound stability?
Methodological Answer:
- Store in airtight, light-resistant containers at 2–8°C.
- Avoid humidity to prevent hydrolysis of the sulfonic acid group.
- Degradation studies show <5% loss of integrity after 12 months under these conditions .
Advanced Research Questions
Q. What mechanisms drive the degradation of this azo compound in environmental systems?
Methodological Answer: Degradation occurs via:
Microbial Enzymatic Cleavage : Laccase/peroxidase enzymes from Phanerochaete chrysosporium break the azo bond (-N=N-), producing sulfanilic acid and 4-amino-3-methoxyphenol .
Photolysis : UV light (254 nm) induces electron transfer, forming nitroso intermediates. Monitor degradation kinetics using LC-MS/MS .
Table 1 : Degradation Products and Detection Methods
| Product | Detection Method | Retention Time (min) |
|---|---|---|
| Sulfanilic acid | HPLC-UV (λ = 220 nm) | 4.2 |
| 4-Amino-3-methoxyphenol | GC-MS (EI mode) | 8.7 |
Q. How can metal-ion interactions with this compound be studied for catalytic applications?
Methodological Answer:
- Spectrophotometric Titration : Titrate with Cu²⁺/Fe³⁺ ions in buffered solution (pH 5.0). Monitor bathochromic shifts in UV-Vis spectra (Δλ = 20–30 nm) to determine binding constants (Kb ≈ 10³–10⁴ M⁻¹) .
- X-ray Crystallography : Co-crystallize with transition metals to resolve coordination geometry (e.g., octahedral for Fe³⁺) .
Q. What computational approaches predict the compound’s reactivity in drug design?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ≈ 3.2 eV), indicating redox activity .
- Molecular Docking : Simulate binding to serum albumin (PDB ID: 1AO6) to assess pharmacokinetic properties. High binding affinity (ΔG = -9.8 kcal/mol) suggests prolonged circulation .
Comparative Analysis of Structural Analogs
Table 2 : Key Differences Between Benzenesulfonic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
